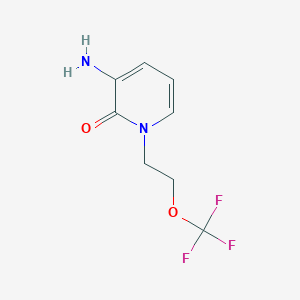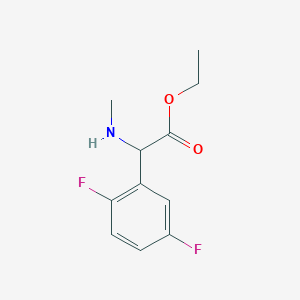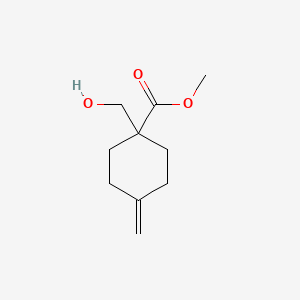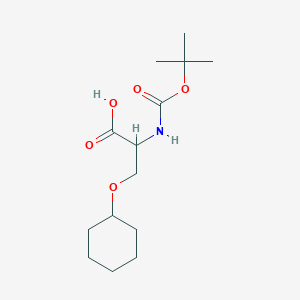
3-Amino-1-(2-(trifluoromethoxy)ethyl)pyridin-2(1h)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-1-(2-(trifluoromethoxy)ethyl)pyridin-2(1h)-one is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a pyridinone core with an amino group at the 3-position and a trifluoromethoxyethyl group at the 1-position. The presence of the trifluoromethoxy group imparts significant chemical stability and lipophilicity, making it a valuable compound in medicinal chemistry and other applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2-(trifluoromethoxy)ethyl)pyridin-2(1h)-one typically involves multi-step organic synthesis. One common approach is to start with a pyridinone derivative and introduce the amino group through a substitution reaction. The trifluoromethoxyethyl group can be introduced via a nucleophilic substitution reaction using appropriate reagents and conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry may be employed to achieve this.
化学反応の分析
Types of Reactions
3-Amino-1-(2-(trifluoromethoxy)ethyl)pyridin-2(1h)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The trifluoromethoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can produce primary amines.
科学的研究の応用
3-Amino-1-(2-(trifluoromethoxy)ethyl)pyridin-2(1h)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s stability and lipophilicity make it useful in studying biological systems and interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Amino-1-(2-(trifluoromethoxy)ethyl)pyridin-2(1h)-one involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity and function.
類似化合物との比較
Similar Compounds
3-Amino-1-(2-methoxyethyl)pyridin-2(1h)-one: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
3-Amino-1-(2-ethoxyethyl)pyridin-2(1h)-one: Similar structure but with an ethoxy group instead of a trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in 3-Amino-1-(2-(trifluoromethoxy)ethyl)pyridin-2(1h)-one imparts unique properties such as increased chemical stability and lipophilicity, making it distinct from its analogs. This uniqueness enhances its potential in various applications, particularly in medicinal chemistry and drug development.
特性
分子式 |
C8H9F3N2O2 |
|---|---|
分子量 |
222.16 g/mol |
IUPAC名 |
3-amino-1-[2-(trifluoromethoxy)ethyl]pyridin-2-one |
InChI |
InChI=1S/C8H9F3N2O2/c9-8(10,11)15-5-4-13-3-1-2-6(12)7(13)14/h1-3H,4-5,12H2 |
InChIキー |
KGMBYYCFDIIFPF-UHFFFAOYSA-N |
正規SMILES |
C1=CN(C(=O)C(=C1)N)CCOC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![Methyl 3-[(pyridin-4-yl)amino]benzoate](/img/structure/B13537453.png)
![2-{5-[2-(Dimethylamino)ethyl]-10,13-dioxa-3,5-diazatricyclo[7.4.0.0,2,6]trideca-1,3,6,8-tetraen-4-yl}ethan-1-aminetrihydrochloride](/img/structure/B13537456.png)
![2-Acrylamidospiro[3.5]nonane-7-carboxylic acid](/img/structure/B13537457.png)

